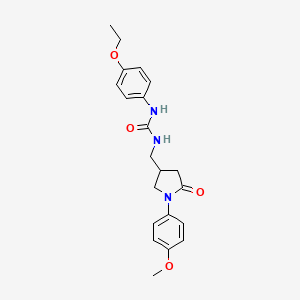

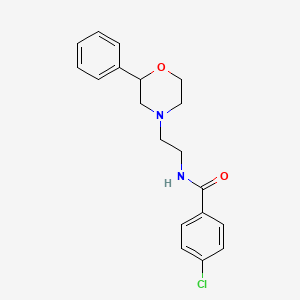

4-氯-N-(2-(2-苯基吗啉)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和抗菌活性

合成了一系列新型衍生物,包括与 4-氯-N-(2-(2-苯基吗啉)乙基)苯甲酰胺相似的化合物,并评估了它们的抗菌和抗真菌活性。这些研究旨在发现针对多种微生物菌株的有效新药。例如,4-(取代的亚苄基)-2-(吡嗪-2-基)恶唑-5(4H)-酮衍生物的合成涉及从吡嗪-2-甲酰胺开始的两步过程。然后测试这些化合物对大肠杆菌、肺炎克雷伯菌、金黄色葡萄球菌、枯草芽孢杆菌等细菌菌株以及黑曲霉和酿酒酵母等真菌菌株的功效。在苯环对位引入氟、溴和氯等吸电子基团显着增强了生物活性 (Rajurkar & Pund, 2014)。

绿色化学和催化

在绿色化学的背景下,Keggin 型杂多酸被用作合成新型 2-苯甲酰氨基-N-苯基-苯甲酰胺衍生物(包括类似于 4-氯-N-(2-(2-苯基吗啉)乙基)苯甲酰胺的结构)的环保催化剂。这种在微波辐射和无溶剂条件下的方法在短时间内产生了高产率的反应。合成的化合物经过抗菌和抗真菌试验,显示出对细菌和真菌生长的显着抑制作用,突出了它们作为有效抗菌剂的潜力 (Ighilahriz-Boubchir 等,2017)。

植物细胞中的有丝分裂抑制

一系列 N-(1,1-二甲基丙炔基)苯甲酰胺化合物,包括与 4-氯-N-(2-(2-苯基吗啉)乙基)苯甲酰胺在结构上相似的化合物,被研究了它们抑制植物细胞有丝分裂的能力。特定的衍生物,特别是 N-(1,1-二甲基丙炔基)-3-氯苯甲酰胺,在低至 0.1 μM 的浓度下表现出强大且选择性的有丝分裂抑制作用。这种效应在各种植物物种中都很明显,表明这些化合物在农业应用中控制不良植物生长或研究植物细胞分裂机制的潜力 (Merlin 等,1987)。

安全和危害

According to Sigma-Aldrich, the compound may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

作用机制

Target of Action

The primary targets of 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide interacts with its targets, the cyclooxygenase enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the cyclooxygenase enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation .

Result of Action

The molecular and cellular effects of 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide’s action include a reduction in the production of prostaglandins due to the inhibition of cyclooxygenase enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

属性

IUPAC Name |

4-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(23)21-10-11-22-12-13-24-18(14-22)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZMWQJNKLKCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)

![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)

![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)

![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)